4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide
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Overview
Description
SCH 54292 is a compound known for its role as a guanosine diphosphate exchange inhibitor. It has been studied for its ability to interact with the Ras protein, which is involved in various cellular processes, including cell growth and differentiation .
Mechanism of Action
Target of Action
The primary target of SCH54292 is the Ras protein . Ras proteins are small GTPases that play a crucial role in cellular signal transduction .
Mode of Action
SCH54292 acts as a GDP exchange inhibitor . It binds to the Ras protein, particularly at low Mg2+ concentrations, which enables the preparation of a stable complex for study . The inhibitor binds to the critical switch II region of the Ras protein .
Biochemical Pathways
The Ras protein is involved in several biochemical pathways, including the MAPK pathway . By inhibiting the Ras protein, SCH54292 can potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is a potent ras-gef interaction inhibitor with an ic50 of 07 μM .
Result of Action
The inhibition of the Ras protein by SCH54292 could potentially disrupt the function of tumorigenic Ras, which is present in a variety of human tumors . Therefore, compounds like SCH54292 that inhibit tumorigenic Ras function may be useful in the treatment of Ras-related tumors .
Action Environment
The action of SCH54292 can be influenced by environmental factors. For instance, the binding of the inhibitor to the Ras protein is enhanced at low Mg2+ concentrations . Moreover, the stability of the compound can be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
SCH54292 plays a significant role in biochemical reactions by inhibiting the interaction between Ras and GEF . The IC50 value of SCH54292 is 0.7 μM, indicating its high potency . The compound interacts with the Ras protein, a small GTPase that regulates various cellular processes .
Cellular Effects
The effects of SCH54292 on cells are primarily related to its role as a Ras-GEF interaction inhibitor . By inhibiting the interaction between Ras and GEF, SCH54292 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SCH54292 exerts its effects at the molecular level by binding to a hydrophobic pocket primarily within the switch II region of the Ras protein, instead of the GDP binding site . This binding interaction inhibits the interaction between Ras and GEF, leading to changes in gene expression and potentially influencing enzyme activation or inhibition .
Preparation Methods
The synthesis of SCH 54292 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
SCH 54292 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SCH 54292 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cancer Research: SCH 54292 has been investigated for its potential to inhibit the Ras protein, which is often mutated in various cancers.
Cell Signaling Studies: The compound is used to study the mechanisms of cell signaling pathways, particularly those involving small GTPases like Ras.
Drug Development: SCH 54292 serves as a lead compound for the development of new drugs targeting Ras-related pathways.
Comparison with Similar Compounds
SCH 54292 is unique in its ability to specifically inhibit the guanosine diphosphate exchange activity of Ras. Similar compounds include:
CCG-222740: Another Ras inhibitor with a different mechanism of action.
KRas G12C inhibitor 1: Targets a specific mutation in the Ras protein.
GGTI298 Trifluoroacetate: Inhibits geranylgeranyltransferase, affecting Ras function indirectly.
These compounds differ in their molecular targets and mechanisms of action, highlighting the specificity and uniqueness of SCH 54292 in targeting the Ras protein.
Properties
IUPAC Name |
4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O9S/c27-14-20-21(28)22(29)23(30)24(35-20)26(36(32,33)19-9-6-17(25-31)7-10-19)11-12-34-18-8-5-15-3-1-2-4-16(15)13-18/h1-10,13,20-25,27-31H,11-12,14H2/t20-,21-,22+,23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPUAIYIBNDBLI-GNADVCDUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.